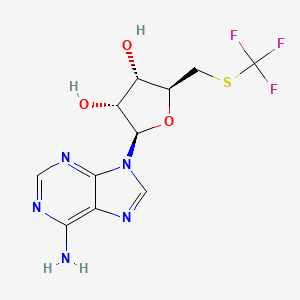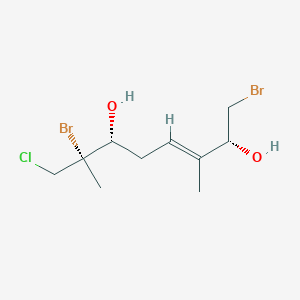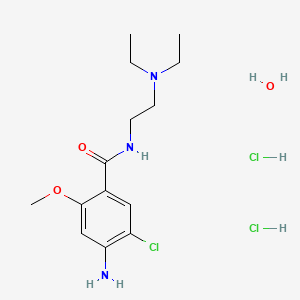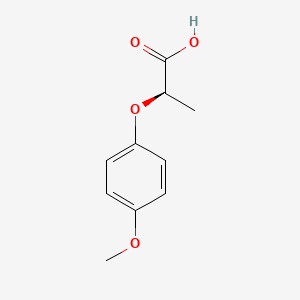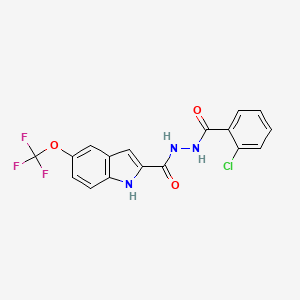![molecular formula C17H12N2O3 B1217704 (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid CAS No. 391670-48-7](/img/no-structure.png)
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid" represents a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential in organic synthesis. The interest in such compounds stems from their structural complexity and the pharmacological properties associated with their core structures.
Synthesis Analysis
Synthesis of similar compounds has been achieved through various methods. One notable synthesis involves the formation of Mannich bases from [4-(4-Oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid [2-oxo-1,2-dihydro-indol-3-ylidene]-hydrazide derivatives. These compounds were synthesized through reactions involving formaldehyde and secondary amines, showcasing the complexity and versatility of synthetic routes for such compounds (Havaldar & Patil, 2008).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied, revealing their potential as ATP/GTP site-directed inhibitors. For instance, IQA, a compound with a similar backbone, has been co-crystallized with maize CK2α, providing insights into the interaction between the compound and the ATP-binding pocket. This interaction is primarily driven by hydrophobic forces and non-polar interactions (Sarno et al., 2003).
Chemical Reactions and Properties
Chemical reactions of related compounds involve various transformations, including acylation, alkylation, and cyclization reactions, demonstrating the reactive versatility of the indoloquinazoline core structure. For instance, reactions of anthranilamide with isocyanates have led to the synthesis of novel oxazolo and oxazinoquinazolines, highlighting the chemical reactivity and potential for diversification of these compounds (Chern et al., 1988).
作用机制
Target of Action
It is known that quinoxaline derivatives, which are structurally similar to this compound, have a wide range of targets, including various receptors and microorganisms .
Mode of Action
It is known that quinoxaline derivatives interact with their targets to induce a variety of biological effects .
Biochemical Pathways
Quinoxaline derivatives are known to affect a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological effects .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid involves the condensation of 2-aminobenzamide with isatin followed by reduction and acetylation.", "Starting Materials": [ "2-aminobenzamide", "isatin", "sodium borohydride", "acetic anhydride", "glacial acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with isatin in glacial acetic acid to form 5,6-dihydro-5-oxoindolo[1,2-a]quinazolin-7-ylamine.", "Step 2: Reduction of the intermediate product with sodium borohydride in ethanol to form (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-amine.", "Step 3: Acetylation of the amine with acetic anhydride and sodium acetate in glacial acetic acid to form the final product, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid." ] } | |
CAS 编号 |
391670-48-7 |
产品名称 |
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid |
分子式 |
C17H12N2O3 |
分子量 |
292.29 g/mol |
IUPAC 名称 |
2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid |
InChI |
InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21) |
InChI 键 |
INSBKYCYLCEBOD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |
同义词 |
(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid ODIQ-acetic acid |
产品来源 |
United States |
Q & A
Q1: How does IQA interact with CK2 and what are the downstream effects of this interaction?
A1: IQA functions as an ATP-competitive inhibitor of CK2, specifically targeting the ATP-binding site of the enzyme. [] Structural analysis reveals that IQA occupies the same region as the adenine ring of ATP, forming crucial interactions with the hinge region of the kinase domain. [] This binding effectively blocks ATP from accessing the active site, thereby inhibiting CK2's catalytic activity. [] As CK2 is involved in various cellular processes, including cell growth, proliferation, and survival, inhibiting its activity through IQA can disrupt these processes, particularly in cancer cells where CK2 is often overexpressed. []
Q2: What is known about the structure-activity relationship (SAR) of IQA and how do modifications to its structure affect its potency and selectivity for CK2?
A2: Research on IQA highlights the importance of specific structural features for its potent and selective inhibition of CK2. [] The study demonstrated that replacing Valine 66 or Isoleucine 174 with alanine in the ATP-binding site of human CK2α significantly reduced the inhibitory effect of IQA. [] This suggests that hydrophobic interactions involving these residues are crucial for IQA's binding affinity and selectivity. [] Further SAR studies exploring modifications to the core structure of IQA and its substitutions could provide valuable insights for developing more potent and selective CK2 inhibitors with improved pharmacological properties.
Q3: What are the limitations of the current research on IQA and what future directions could be explored?
A3: While the study provides valuable insights into the mechanism of action and structural basis for IQA's inhibition of CK2, several areas warrant further investigation. [] Firstly, exploring the in vivo efficacy and pharmacokinetic properties of IQA in relevant animal models is crucial to determine its therapeutic potential. [] Secondly, comprehensive toxicity studies are needed to assess its safety profile. Lastly, investigating potential resistance mechanisms and exploring strategies to circumvent them will be essential for its long-term clinical utility. Addressing these questions will provide a more comprehensive understanding of IQA and pave the way for its development as a potential therapeutic agent targeting CK2-mediated diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



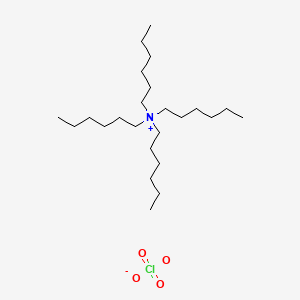
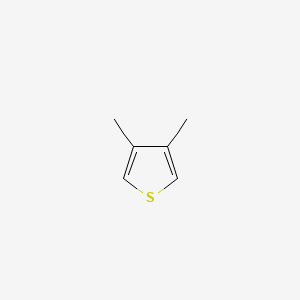
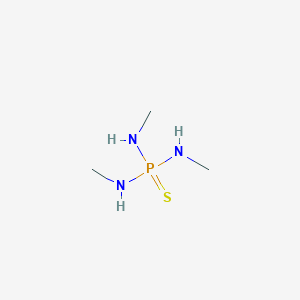


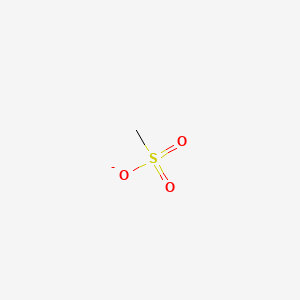
![(S)-Spiro[naphtho[1,8-de]-1,3-dioxin-2,1'-tetralin]-4'alpha,5',8'-triol](/img/structure/B1217628.png)
